(+)-(S)-dihydro-ar-turmerone (+)-(S)-dihydro-ar-turmerone (+)-(S)-dihydro-ar-turmerone is a sesquiterpenoid that is 2-methylheptan-4-one substituted by a 4-methylphenyl group at position 6. It has been isolated from Peltophorum dasyrachis. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a sesquiterpenoid, a ketone and a member of toluenes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1901030
InChI: InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

(+)-(S)-dihydro-ar-turmerone

CAS No.:

Cat. No.: VC1901030

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

(+)-(S)-dihydro-ar-turmerone -

Specification

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name (6S)-2-methyl-6-(4-methylphenyl)heptan-4-one
Standard InChI InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1
Standard InChI Key FWSUEHMNQCROMJ-ZDUSSCGKSA-N
Isomeric SMILES CC1=CC=C(C=C1)[C@@H](C)CC(=O)CC(C)C
Canonical SMILES CC1=CC=C(C=C1)C(C)CC(=O)CC(C)C

Introduction

Chemical Structure and Properties

(+)-(S)-Dihydro-ar-turmerone is characterized by a specific stereochemistry at the C-6 position, which distinguishes it from other isomers. This chiral molecule has the following physicochemical properties:

Table 1: Chemical Properties of (+)-(S)-Dihydro-ar-turmerone

PropertyValue
Molecular FormulaC₁₅H₂₂O
Molecular Weight218.33 g/mol
IUPAC Name(6S)-2-methyl-6-(4-methylphenyl)heptan-4-one
Standard InChIInChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1
Standard InChIKeyFWSUEHMNQCROMJ-ZDUSSCGKSA-N
CAS Registry Number4179-20-8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count5
XLogP3-AA3.8

The compound contains a methyl-substituted phenyl ring connected to a heptanone backbone, with specific stereochemistry at the C-6 position (S configuration) . Structurally, it features a 4-methylphenyl group attached to a 2-methylheptan-4-one moiety, with the ketone functionality serving as the single hydrogen bond acceptor . The relatively high XLogP3 value (3.8) indicates its lipophilic nature, which influences its pharmacokinetic properties and bioavailability.

Natural Sources and Occurrence

(+)-(S)-Dihydro-ar-turmerone has been primarily isolated from turmeric (Curcuma longa), specifically from its essential oil fraction. The compound has also been reported to be isolated from Peltophorum dasyrachis, expanding its known natural sources .

The concentration of this compound and related turmerones varies significantly between fresh and dried turmeric samples, as well as with different extraction methods. Comparative gas chromatography-mass spectrometry (GC-MS) analysis has revealed variable distribution patterns:

Synthesis Methods

The synthesis of (+)-(S)-dihydro-ar-turmerone and related compounds has been achieved through various approaches, with stereoselective methods being particularly valuable for obtaining the desired enantiomer.

Asymmetric Total Synthesis

A nature-inspired oxidative strategy for synthesizing aromatic bisabolanes, including dihydro-ar-turmerone, has been developed. The key methodology utilized in this synthesis is the allylic oxidative rearrangement following a -sigmatropic rearrangement (Dauben oxidation) of tertiary allylic alcohols .

The enantioselectivity in the synthesis was introduced via a Rh(I)-(S)-BINAP catalyzed p-tolylboronic acid addition onto E-ethylcrotonate. This approach allowed the total synthesis of (-)-dihydro-ar-turmerone (the enantiomer of our compound of interest) in only 6-7 steps . The synthetic pathway provides a template that could potentially be adapted for the synthesis of (+)-(S)-dihydro-ar-turmerone using complementary catalytic systems.

Biological Activities

(+)-(S)-Dihydro-ar-turmerone and related compounds demonstrate a range of biological activities, with acetylcholinesterase inhibition being particularly significant.

Acetylcholinesterase Inhibition

(+)-(S)-Dihydro-ar-turmerone has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a critical neurotransmitter. This inhibitory activity suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are commonly used to manage symptoms by increasing cholinergic neurotransmission.

Analytical Methods for Detection

Gas chromatography (GC) is a primary method for detecting and quantifying dihydro-ar-turmerone in various samples. The retention indices for dihydro-ar-turmerone have been established on different column types, facilitating its identification in complex mixtures.

Table 2: Gas Chromatography Data for Dihydro-ar-turmerone

Column TypeActive PhaseRetention IndexReferenceComment
CapillaryDB-51586El-Massry, El-Ghorab, et al., 200930 m/0.25 mm/0.25 μm, Helium, 3 K/min, 220°C @ 40 min; T start: 35°C
CapillaryDB-51591Barros-Filho, Nunes, et al., 200430 m/0.25 mm/0.1 μm, He; Program: 35°C => 4°C/min => 180°C => 20°C/min => 280°C

These established retention indices provide reliable markers for identifying dihydro-ar-turmerone in complex mixtures, such as essential oils or plant extracts .

Comparison with Related Compounds

(+)-(S)-Dihydro-ar-turmerone belongs to a family of sesquiterpenoids found in turmeric, including ar-turmerone, α-turmerone, and β-turmerone. These compounds share structural similarities but differ in their specific biological activities and chemical properties.

Structural and Functional Relationship with DEET

Interestingly, research has shown that ar-turmerone (a close relative of dihydro-ar-turmerone) shares significant structural, functional, and pharmacophoric similarities with DEET (N,N-diethyl-meta-toluamide), a widely used synthetic insect repellent .

Molecular docking studies have demonstrated that ar-turmerone binds effectively to the odorant binding protein 1 (OBP1) from mosquitoes, similar to DEET. Pharmacophore mapping revealed that ar-turmerone possesses identical pharmacophore features to DEET, including:

  • One aromatic pharmacophore feature

  • One proton acceptor

  • Three hydrophobic features

When interacting with OBP1, the aromatic pharmacophore features of DEET and ar-turmerone were found to overlap identically, as did their proton acceptor features and hydrophobic pharmacophores. Both compounds interact with OBP1 in an identical fashion with identical spatial orientations .

These findings suggest that ar-turmerone and potentially dihydro-ar-turmerone could serve as natural alternatives to synthetic insect repellents, representing an important application beyond their therapeutic potential.

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